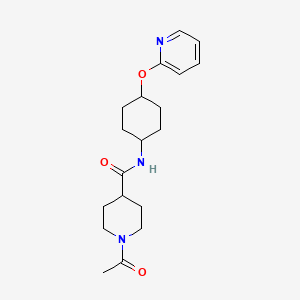![molecular formula C15H16ClNO2 B2357846 2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 196875-56-6](/img/structure/B2357846.png)
2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized and characterized in various studies. For example, Gupta et al. (2002) explored the synthesis of phenothiazines, which are structurally related to the compound , using a method involving Smiles rearrangement. This method involves the migration of an aromatic ring from one heteroatom to another and has implications for the synthesis of compounds like "2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol" (Gupta, Gupta, Gupta, & Kumar, 2002).
Biological Activities
- Oloyede-Akinsulere et al. (2018) synthesized and tested the antibacterial and antioxidant activities of substituted tridentate salicylaldimines, which include structural analogs of the compound . Their findings showed that methoxy-substituted compounds exhibited the highest antibacterial and antioxidant activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Crystallographic and Structural Analysis
- Trilleras et al. (2009) conducted a study on isostructural compounds related to "this compound". Their work provides insights into the molecular structure and crystallography of similar compounds, which could be relevant for understanding the physical properties of the compound (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Application in Synthesis of Other Compounds
- Various studies have focused on the use of similar compounds in the synthesis of other chemical entities. For instance, Manoj & Prasad (2010) described the synthesis of naphthyridin-5-ones using intermediates related to "this compound" (Manoj & Prasad, 2010).
properties
IUPAC Name |
2-[(5-chloro-2-methylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-12(16)8-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPLPVDOVIZPTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2357770.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

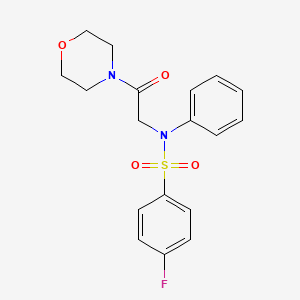
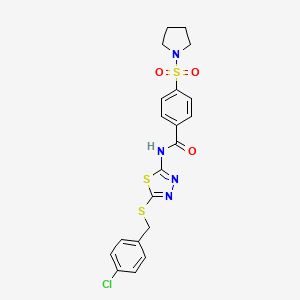
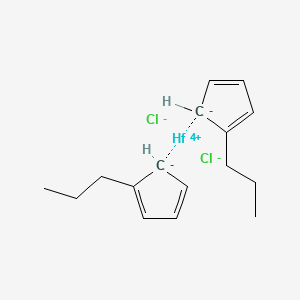
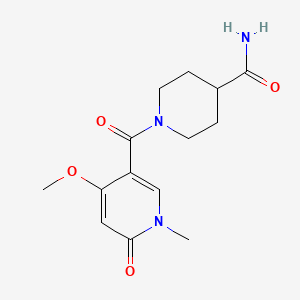
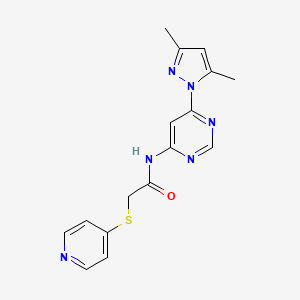
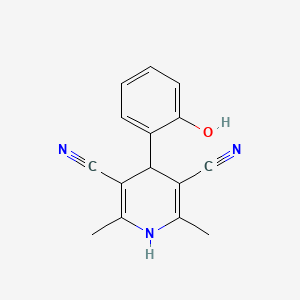
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2357782.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2357784.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)
